ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system. Key structural features include:
- Position 3: A carbamoyl (-CONH₂) group, enhancing hydrogen-bonding capacity.
- Position 6: An ethyl carboxylate ester (-COOEt), improving lipophilicity and bioavailability.
Properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-2-33-25(32)28-13-12-18-19(14-28)34-24(20(18)22(26)30)27-23(31)17-10-8-16(9-11-17)21(29)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMNSZIFDBATCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine class and features multiple functional groups that contribute to its biological activity. The IUPAC name reflects its complex structure, which includes a benzoyl group and a carbamoyl moiety. Its molecular weight is approximately 369.43 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-c]pyridines exhibit notable antimicrobial properties. A study screened various compounds for their antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that certain derivatives showed significant inhibition zones, suggesting strong antimicrobial efficacy .
| Microorganism | Activity | Inhibition Zone (mm) |
|---|---|---|
| E. coli | Antibacterial | 15 |
| S. aureus | Antibacterial | 20 |
| C. albicans | Antifungal | 18 |
Anticancer Properties
Preliminary studies have suggested potential anticancer properties for this compound. Investigations into its effects on cancer cell lines have shown that it can induce apoptosis in various types of cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The presence of functional groups allows for interaction with cellular receptors, potentially modulating signaling pathways related to growth and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several thieno[2,3-c]pyridine derivatives against multi-drug resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies using MTT assays showed that the compound significantly reduced viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Key Structural Differences
The compound is compared to ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (), a related analog with distinct substitutions:
2.2 Functional Implications
- Reactivity: The target’s 4-benzoylbenzamido group may engage in protein binding via hydrophobic interactions, while the analog’s amino group enables nucleophilic reactions (e.g., acylations).
- Biological Activity: Thienopyridines often target kinases (e.g., JAK2, EGFR). The carbamoyl group in the target compound could enhance binding specificity compared to the analog’s carboxylate .
- Synthetic Utility : The analog’s Boc group simplifies purification and stability during synthesis, whereas the target compound’s ester may require controlled conditions to prevent hydrolysis .
Research Findings and Challenges
- Structural Studies : SHELX software () is widely used for crystallographic refinement of small molecules, suggesting that structural data for such compounds (if available) likely employed this tool .
- Safety and Handling : The analog () is classified as a laboratory chemical with unspecified hazards, whereas the target compound’s benzoyl group warrants caution for phototoxicity and irritation .
- Data Gaps : Empirical studies on the target compound’s pharmacokinetics or toxicity are lacking. Computational modeling (e.g., molecular docking) could predict its interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
